molecular formula C20H16N4O4 B2823321 ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396758-99-8

ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2823321
CAS No.: 1396758-99-8
M. Wt: 376.372
InChI Key: VSUYFIVKEXVDFQ-UHFFFAOYSA-N
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Description

Ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 3 with an ethyl ester and at position 5 with a 5-phenyl-1,2-oxazole-3-amido group. This structure combines two pharmacologically significant motifs: the pyrazolo[1,5-a]pyridine scaffold, known for its bioactivity in antitumor and antimicrobial applications , and the 1,2-oxazole ring, which enhances metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

ethyl 5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-2-27-20(26)15-12-21-24-9-8-14(10-17(15)24)22-19(25)16-11-18(28-23-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUYFIVKEXVDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of an appropriate precursor, such as an aminopyridine derivative, with a suitable reagent to form the pyrazolo[1,5-a]pyridine core.

    Coupling Reactions: The final step involves coupling the isoxazole ring with the pyrazolo[1,5-a]pyridine core, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process. Additionally, large-scale production may require specialized equipment to handle the multi-step synthesis and purification processes.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution can involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving heterocyclic compounds.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

(a) Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
  • Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1436686-17-7):
    Replacing the pyridine ring with pyrimidine increases electron-deficient character, altering π-π stacking interactions. Pyrimidine derivatives exhibit enhanced inhibition of kinases compared to pyridine analogs .
  • Biological Impact : Pyrimidine cores show higher selectivity for folate-dependent enzymes, whereas pyridine analogs (like the target compound) are more prevalent in kinase inhibitors .
(b) Substituent Position and Functional Groups
Compound Name Core Structure Position 3 Position 5 Key Differences
Target Compound Pyrazolo[1,5-a]pyridine Ethyl ester 5-Phenyl-1,2-oxazole-3-amido Reference standard
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine Ethyl ester -NH₂ Lacks oxazole and phenyl groups; reduced steric bulk and hydrogen-bonding capacity.
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Pyrazolo[1,5-a]pyridine Ethyl ester Isoxazole with diethylaminomethyl Diethylaminomethyl increases lipophilicity; isoxazole vs. oxazole alters ring electronics.
Ethyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 204136-54-9) Pyrazolo[1,5-a]pyridine Ethyl ester -CF₃ and -CH₃ Trifluoromethyl enhances metabolic stability but reduces solubility.

Physicochemical Properties

Property Target Compound Ethyl 5-Amino Analog Isoxazole Derivative
LogP 3.2 (predicted) 1.8 4.1
Solubility (µg/mL) 12 (aqueous) 45 8
Hydrogen Bond Acceptors 6 4 5

Key Observations :

  • The oxazole-amido group in the target compound balances lipophilicity (LogP ~3.2) and aqueous solubility better than the highly lipophilic isoxazole derivative .
  • The amino analog’s lower LogP (1.8) correlates with higher solubility but reduced membrane permeability .

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the construction of the pyrazolo[1,5-a]pyridine core. A common approach includes:

Core Formation : Condensation of 5-aminopyrazole derivatives with α,β-unsaturated esters under mild conditions (e.g., THF, LiHMDS at 0°C) to form the bicyclic system .

Oxazole Introduction : Coupling the pyrazolo[1,5-a]pyridine intermediate with a pre-synthesized 5-phenyl-1,2-oxazole-3-carboxylic acid via amidation (e.g., EDCI/HOBt or DCC catalysis) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (hexane/dichloromethane mixtures) to isolate the final product .
Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of oxazole derivative), use anhydrous solvents, and monitor reaction progress via TLC.

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating molecular conformation and intermolecular interactions:

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflections at 298 K .

Refinement : Employ SHELXL for structure solution and refinement. Key parameters include:

  • Dihedral Angles : Measure torsional angles between the pyrazolo[1,5-a]pyridine core and substituents (e.g., 38.13° between oxazole and core in related compounds) .
  • Hydrogen Bonding : Identify C–H⋯N or C–H⋯O interactions (e.g., dimer formation via centrosymmetric hydrogen bonds) .

Validation : Cross-check with PLATON or Mercury software to validate geometric restraints and eliminate disorder .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • 1H NMR : Identify protons on aromatic rings (δ 7.2–8.5 ppm) and ethyl ester groups (δ 1.3–4.4 ppm) .
  • 13C NMR : Confirm carbonyl (δ 165–170 ppm) and quaternary carbons in the fused ring system .

Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 419.2 for analogs) .

FT-IR : Detect amide C=O stretches (~1650 cm⁻¹) and ester C–O vibrations (~1250 cm⁻¹) .

Advanced: How do substituents on the oxazole ring influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

Phenyl vs. Cyclopropyl : Phenyl groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets), while cyclopropyl substituents improve metabolic stability .

Electron-Withdrawing Groups : Trifluoromethyl or nitro groups increase binding affinity (e.g., IC50 values < 100 nM for PI3K inhibition in analogs) .

Methodology :

  • In Silico Docking : Use Discovery Studio or AutoDock to predict binding modes with targets (e.g., PI3Kγ PDB: 4GD) .
  • Enzyme Assays : Measure inhibition kinetics (e.g., fluorescence-based ATPase assays) and compare IC50 values across derivatives .

Advanced: How can contradictory biological data between in vitro and in vivo studies be resolved?

Methodological Answer:

Assay Validation :

  • Confirm target engagement in vitro using cellular thermal shift assays (CETSA) .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for efficacy) .

Pharmacokinetic Analysis :

  • Measure plasma half-life (t1/2) and bioavailability in animal models to address discrepancies in efficacy .

Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to in vivo activity .

Basic: What computational tools predict the compound’s solubility and stability?

Methodological Answer:

Solubility Prediction : Use ChemAxon’s MarvinSketch with Abraham parameters to estimate logP and aqueous solubility .

Degradation Studies :

  • Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • DFT calculations (Gaussian 09) to identify hydrolysis-prone sites (e.g., ester linkage) .

Advanced: How does crystal packing affect physicochemical properties?

Methodological Answer:

Crystal Engineering :

  • Analyze hydrogen-bonding networks (e.g., C–H⋯N dimers) to predict melting points and solubility .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H⋯H, H⋯O contacts) using CrystalExplorer .

Basic: What are common pitfalls in multi-step synthesis, and how can they be mitigated?

Methodological Answer:

Intermediate Instability :

  • Protect amine groups with Boc during amidation .
  • Use Schlenk techniques to avoid moisture-sensitive intermediates .

Byproduct Formation :

  • Optimize reaction time (e.g., 12–24 hours for SNAr reactions) .
  • Employ scavenger resins (e.g., QuadraPure™ for excess reagents) .

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